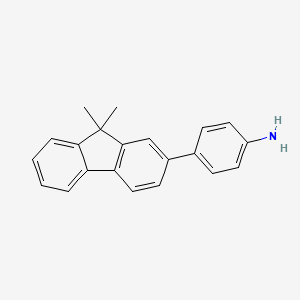

4-(9,9-Dimethyl-9H-fluoren-2-yl)aniline

Description

Significance of Fluorene-Based Organic Compounds in Optoelectronic Research

Fluorene-based organic compounds are a cornerstone of modern optoelectronic research due to their exceptional photophysical and electrochemical properties. These compounds are characterized by a high fluorescence quantum yield, good thermal stability, and excellent charge transport capabilities. researchgate.net The rigid and planar structure of the fluorene (B118485) core contributes to its high thermal stability, a critical factor for the longevity and reliability of electronic devices. mdpi.com Furthermore, the chemical versatility of the fluorene molecule, particularly at the C-2, C-7, and C-9 positions, allows for straightforward modification of its electronic properties to meet the specific requirements of different applications. researchgate.net

The introduction of alkyl groups at the C-9 position, as seen in 4-(9,9-Dimethyl-9H-fluoren-2-yl)aniline, is a common strategy to enhance the solubility of these otherwise rigid molecules in organic solvents. researchgate.net This improved solubility is crucial for the fabrication of large-area and flexible devices using solution-based processing techniques. Moreover, these bulky substituents can effectively suppress the formation of aggregates, which often leads to quenching of luminescence and reduced device efficiency. researchgate.net The wide energy band gap of fluorene derivatives also makes them suitable as host materials for phosphorescent emitters in OLEDs, enabling the fabrication of highly efficient lighting and display technologies. rsc.org

Fluorene-based materials have been successfully employed in a variety of optoelectronic devices, including:

Organic Light-Emitting Diodes (OLEDs) mdpi.com

Solar Cells nih.gov

Field-Effect Transistors (FETs) nih.gov

Photodetectors nih.gov

Organic Lasers nih.gov

The continuous development of new fluorene derivatives with tailored properties remains an active area of research, promising further advancements in the performance and stability of organic electronic devices.

Overview of the Research Landscape for this compound Derivatives

The research landscape for derivatives of this compound is vibrant and expanding, driven by the quest for novel materials with enhanced performance in optoelectronic applications. Scientists are exploring various synthetic strategies to modify the core structure of this compound to fine-tune its electronic and physical properties. A significant area of investigation involves the substitution at the aniline (B41778) nitrogen atom or the aromatic rings of either the fluorene or aniline moieties. These modifications aim to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in devices.

Derivatives of this compound are being investigated as:

Hole-Transporting Materials (HTMs): The aniline moiety imparts excellent hole-transporting characteristics, and modifications to this part of the molecule can further enhance hole mobility and stability. mdpi.comnih.gov

Host Materials for Phosphorescent OLEDs: The high triplet energy of the fluorene core makes its derivatives suitable hosts for phosphorescent emitters, preventing energy loss and improving device efficiency. rsc.org

Blue-Light Emitting Materials: The inherent wide bandgap of fluorene derivatives makes them promising candidates for efficient and stable blue-light emitters, a key component for full-color displays and white lighting.

Nonlinear Optical (NLO) Materials: The "push-pull" electronic structure that can be created by attaching electron-donating and electron-withdrawing groups to the fluorene-aniline backbone makes these derivatives interesting for NLO applications. nih.gov

The table below summarizes some key properties of related fluorene-based hole-transporting materials, illustrating the impact of structural modifications on their thermal and electrochemical characteristics.

| Compound | Decomposition Temperature (Tdec, °C) | HOMO Level (eV) | Hole Mobility (cm²/Vs) |

| V1498 | 395 | -5.32 | - |

| V1499 | 410 | -5.49 | - |

| TPA-2ACR | 422 | - | - |

| PhCAR-2ACR | 402 | - | - |

Data sourced from various research articles on fluorene-based derivatives. nih.govnih.gov

Scope and Objectives of Current Academic Inquiry

Current academic inquiry into this compound and its derivatives is focused on several key objectives aimed at advancing the field of organic electronics. A primary goal is the rational design and synthesis of new molecules with precisely controlled optoelectronic properties. This involves a synergistic approach combining theoretical calculations, such as Density Functional Theory (DFT), with experimental synthesis and characterization. mdpi.comacs.org

The main objectives of ongoing research include:

Improving Charge Carrier Mobility: Enhancing the hole and electron mobility of these materials is crucial for improving the efficiency and switching speeds of organic electronic devices. mdpi.com

Enhancing Thermal and Morphological Stability: Developing materials with high glass transition temperatures and decomposition temperatures is essential for ensuring the long-term operational stability of devices. nih.govacs.org

Tuning Emission Color: For OLED applications, precise control over the emission wavelength is necessary to achieve pure and saturated colors for high-quality displays.

Understanding Structure-Property Relationships: A fundamental objective is to establish clear correlations between the molecular structure of these compounds and their resulting photophysical and electrochemical properties. This understanding is critical for the predictive design of new and improved materials.

Exploring Novel Applications: Researchers are also investigating the potential of these materials in emerging technologies such as perovskite solar cells, organic sensors, and bio-imaging.

The following table presents a selection of experimental and theoretical data for different fluorene-based compounds, highlighting the range of properties that can be achieved through chemical modification.

| Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (Eg, eV) |

| DDF | -4.99 | - | - |

| 2M-DDF | -4.69 | - | - |

| 4M-DDF | -4.62 | - | - |

| SCF1 | -5.04 (exp) | -2.10 (exp) | 2.94 |

| SCF2 | -5.06 (exp) | -2.13 (exp) | 2.93 |

Data sourced from experimental measurements and theoretical calculations. mdpi.comacs.org

Structure

3D Structure

Properties

IUPAC Name |

4-(9,9-dimethylfluoren-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N/c1-21(2)19-6-4-3-5-17(19)18-12-9-15(13-20(18)21)14-7-10-16(22)11-8-14/h3-13H,22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXDEKQQYVBIQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(C=C4)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 9,9 Dimethyl 9h Fluoren 2 Yl Aniline and Its Derivatives

Key Synthetic Routes to the Core 4-(9,9-Dimethyl-9H-fluoren-2-yl)aniline Structure

The construction of the this compound core structure is predominantly achieved through sophisticated catalytic cross-coupling reactions, nucleophilic substitutions, and condensation strategies. These methods offer versatile pathways to introduce the aniline (B41778) moiety onto the fluorene (B118485) framework.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are central to the synthesis of aryl amines. nih.gov

The Negishi coupling reaction, a palladium- or nickel-catalyzed process, forms a C-C bond between an organozinc compound and an organic halide. wikipedia.org This strategy is highly effective due to its high functional group tolerance and the reactivity of organozinc reagents. chem-station.com The general mechanism involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle. numberanalytics.com While direct C-N bond formation is not the primary application of Negishi coupling, it can be employed to construct the fluorenyl-aryl bond, followed by a separate amination step. For instance, a bromo-dimethylfluorene derivative can be coupled with an arylzinc reagent, with the resulting biaryl compound then undergoing amination.

Table 1: Illustrative Negishi Coupling Reaction Parameters

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|---|---|

| 2-Bromo-9,9-dimethylfluorene | Arylzinc chloride | Pd(PPh₃)₄ | Triphenylphosphine | THF | Good |

This table presents hypothetical data for illustrative purposes.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This palladium-catalyzed reaction directly couples an amine with an aryl halide or triflate. wikipedia.org The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines, including aniline, with fluorenyl halides under relatively mild conditions. wikipedia.orgnih.gov The catalytic cycle is understood to proceed through oxidative addition, amine coordination and deprotonation, and finally reductive elimination. wikipedia.org

Table 2: Buchwald-Hartwig Amination Conditions for Fluorene Derivatives

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Bromo-9,9-dimethylfluorene | Aniline | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | High |

This table presents hypothetical data for illustrative purposes.

The choice of ligand is critical, with bulky, electron-rich phosphines like XPhos and RuPhos often providing superior results. nih.gov The base plays a crucial role in the deprotonation of the amine, with common choices including sodium tert-butoxide and potassium phosphate. acsgcipr.org

The catalyst [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂, is a widely used and commercially available precatalyst for various cross-coupling reactions, including the Buchwald-Hartwig amination. wikipedia.org Its popularity stems from its air and moisture stability, simplifying handling procedures. In the context of fluorene amination, Pd(dppf)Cl₂ in combination with a suitable base can effectively catalyze the coupling of 2-halo-9,9-dimethylfluorene with aniline to yield the target compound. The dppf ligand, a bidentate phosphine, is crucial for the catalytic activity. wikipedia.org

Table 3: Example of Pd(dppf)Cl₂ Catalyzed Amination

| Substrate | Reagent | Catalyst | Base | Solvent | Reaction Time (h) | Yield (%) |

|---|

This table presents hypothetical data for illustrative purposes.

Alternative synthetic routes to this compound involve nucleophilic substitution and reductive functionalization. A common approach begins with the nitration of 9,9-dimethylfluorene to introduce a nitro group at the 2-position. This is followed by a reduction of the nitro group to an amine.

For instance, 2-nitro-9,9-dimethylfluorene can be synthesized and subsequently reduced using reagents like hydrazine (B178648) in the presence of a catalyst to yield 7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile. nih.gov Reductive amination offers another powerful method for forming C-N bonds. harvard.edu This two-step process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.edumasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edumasterorganicchemistry.com While this method is highly effective for synthesizing a wide range of amines, its direct application to form an arylamine like this compound from a fluorenone precursor and an amino-aryl component is less common than cross-coupling methods.

Table 4: Reductive Amination Reaction Components

| Carbonyl Compound | Amine | Reducing Agent | Solvent |

|---|---|---|---|

| 9-Fluorenone (B1672902) | Aniline | NaBH₃CN | Methanol |

This table presents hypothetical data for illustrative purposes.

Condensation reactions are a fundamental method for forming carbon-nitrogen double bonds (imines or Schiff bases). This typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with a primary amine. In the synthesis of derivatives of this compound, a fluorenone derivative can be condensed with an aniline derivative. rsc.org For example, 9-fluorenone can react with aniline to form an imine, which can then be reduced in a subsequent step to the corresponding amine. mdpi.com This method is particularly useful for synthesizing Schiff base derivatives, which may be the final target molecules or intermediates for further transformations. The reaction is often catalyzed by an acid or a base.

Table 5: Condensation Reaction for Imine Formation

| Ketone | Amine | Catalyst | Solvent | Product |

|---|---|---|---|---|

| 9,9-Dimethylfluoren-2-one | Aniline | Acetic Acid | Toluene | N-(9,9-Dimethyl-9H-fluoren-2-ylidene)aniline |

This table presents hypothetical data for illustrative purposes.

Synthesis of Diaminotriarylmethane Derivatives Incorporating Fluorene Units

The synthesis of fluorene-containing diamines is a critical step in the development of high-performance polymers like polyimides. These diamines serve as essential monomers that impart favorable characteristics such as thermal stability and specific optical properties to the final material. While the direct synthesis of diaminotriarylmethane derivatives incorporating the this compound moiety is a specialized area, the broader synthesis of fluorene-based diamines, such as 9,9′-bis(4-aminophenyl)fluorene (BAFL), is well-documented. These syntheses are foundational for creating complex polymer structures. Such diamines are often incorporated into polyimide chains through a two-step method that involves creating a poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization. The inclusion of the bulky, rigid fluorene group enhances the thermal and mechanical properties of the resulting polymers. researchgate.net

Precursor Synthesis and Intermediate Compound Derivatization

The construction of this compound derivatives often begins with a common precursor, which is then chemically modified through a series of intermediate compounds. A representative synthetic pathway can start from 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene. nih.gov

This multi-step process involves:

Cyanation : The bromo group on the precursor is substituted with a cyano group using copper(I) cyanide (CuCN). This step yields 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile. nih.gov

Nitro Group Reduction : The nitro group is then reduced to an amino group using a reducing agent like hydrazine. This transformation results in the intermediate compound 7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile. nih.gov

Amine Derivatization : The newly formed amino group can be further derivatized. For instance, reductive methylation using paraformaldehyde and sodium cyanoborohydride can convert the primary amine into a dimethylamino group, yielding 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile. nih.gov

Final Functionalization : The cyano group can be reduced to an aldehyde (carbaldehyde) using reagents like diisobutylaluminium hydride (DIBAL), providing a versatile functional group for further reactions to build more complex "push-pull" chromophores. nih.gov

This strategic sequence allows for the controlled introduction and modification of functional groups on the fluorene core, enabling the synthesis of a wide array of derivatives with tailored electronic and optical properties. nih.gov

Optimization of Reaction Conditions and Yield Enhancement in Synthetic Protocols

Optimizing reaction conditions is crucial for maximizing yield, purity, and the desired material properties in the synthesis of fluorene derivatives and their subsequent polymers. Key strategies include the careful selection of catalysts, solvents, and reaction times.

The Suzuki-Miyaura cross-coupling reaction is a powerful and frequently used method for forming carbon-carbon bonds in the synthesis of fluorene-based compounds. nih.govcambridge.orguri.edu The efficiency of this reaction is highly dependent on the chosen parameters. The rational design of the reaction, including the use of specific palladium catalysts, electron-rich and sterically demanding phosphine ligands, and optimized solvent systems (like n-butanol/water mixtures), can lead to quantitative yields. nih.gov For instance, the Suzuki coupling of various chloro- and bromoanilines with boronic acids has been shown to proceed with high efficiency (up to 97% yield) by carefully selecting the palladium catalyst and base. nih.govnih.gov

In polymerization reactions, such as the synthesis of fluorene-containing copolymers, modifications to the protocol can significantly impact the final product. For example, in the synthesis of a Poly[fluorene-alt-di-thienyl-benzothiadiazole] (PFDTBT) copolymer, adjusting the reaction time and introducing a phase-transfer catalyst led to notable improvements. mdpi.com

Below is a data table illustrating the effect of reaction conditions on the molecular weight of the synthesized polymer.

| Polymer | Reaction Time (hours) | Catalyst System | Number Average Molecular Weight (Mn, g/mol) | Weight Average Molecular Weight (Mw, g/mol) |

|---|---|---|---|---|

| P1 | 48 | Pd(PPh₃)₄ | 7,800 | 14,300 |

| P2 | 24 | Pd(PPh₃)₄ with Aliquat 336 | 12,400 | 20,500 |

| P3 | 24 | Pd(PPh₃)₄ with Aliquat 336 (modified) | 22,500 | 40,100 |

Data adapted from a study on PFDTBT copolymer synthesis, illustrating how reducing reaction time and adding a phase-transfer catalyst (Aliquat 336) significantly increased the molecular weight of the resulting polymer. mdpi.com

Furthermore, the choice of solvent can dramatically affect the outcome of a reaction, not just in terms of yield but also in the ease of product isolation. In the synthesis of certain fluorenyl-hydrazonothiazole derivatives, switching the solvent from DMF to tetrahydrofuran (B95107) (THF) prevented the formation of resins and allowed for the direct crystallization of the product from the reaction mixture, leading to yields between 72-92%. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 4 9,9 Dimethyl 9h Fluoren 2 Yl Aniline Systems

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

High-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for the structural confirmation of organic molecules. While specific experimental data for 4-(9,9-Dimethyl-9H-fluoren-2-yl)aniline is not detailed in the available literature, the expected chemical shifts can be inferred from analyses of the parent amine, 9,9-dimethyl-9H-fluoren-2-amine, and related aniline (B41778) derivatives. nih.govrsc.orgiucr.org

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the fluorene (B118485) and aniline rings, typically in the range of δ 6.5–8.0 ppm. The protons on the aniline ring would be influenced by the electron-donating amino group (-NH₂), causing an upfield shift compared to unsubstituted benzene (B151609). The fluorene protons would exhibit a complex splitting pattern corresponding to their positions on the bicyclic system. A characteristic singlet signal for the two methyl groups at the C9 position is anticipated to appear significantly upfield, around δ 1.5 ppm. The amine protons (-NH₂) would likely appear as a broad singlet, the position of which can be solvent-dependent.

The ¹³C NMR spectrum would provide complementary structural information. The signal for the quaternary C9 carbon of the fluorene moiety is expected around δ 47 ppm. The carbons of the two methyl groups attached to C9 would resonate at approximately δ 27 ppm. The aromatic carbons would generate a series of signals in the δ 110–155 ppm region. The carbon atom attached to the nitrogen (C-N) in the aniline ring would be shifted downfield due to the electronegativity of the nitrogen atom. The specific chemical shifts are sensitive to the electronic environment, confirming the connectivity of the fluorene and aniline units. rsc.orgiucr.org

Ultraviolet-Visible Absorption and Emission Spectroscopic Characterization

The electronic and photophysical properties of this compound systems are primarily investigated through UV-Visible absorption and fluorescence spectroscopy. These techniques reveal information about the electronic transitions and excited state dynamics of the molecule.

Analysis of Linear Optical Behavior: High-Energy (HE) and Low-Energy (LE) Electronic Transitions

The UV-Visible absorption spectrum of fluorene-aniline systems is characterized by multiple electronic transitions. These are typically categorized into High-Energy (HE) and Low-Energy (LE) bands. The HE bands, usually observed in the ultraviolet region, are attributed to localized π-π* transitions within the fluorene and aniline aromatic systems. The LE band, extending into the visible region, is often associated with an intramolecular charge transfer (ICT) transition from the electron-donating aniline moiety to the electron-accepting fluorene core. nih.gov

For a closely related parent compound, 9,9-dimethyl-9H-fluoren-2-amine, in dichloromethane (B109758) (DCM), a distinct HE band is observed at approximately 299 nm, while the LE band appears at 351 nm. nih.gov These transitions correspond to the promotion of an electron from the highest occupied molecular orbital (HOMO), primarily located on the aniline donor, to the lowest unoccupied molecular orbital (LUMO), distributed across the fluorene acceptor. The energy and intensity of these bands are sensitive to solvent polarity, a characteristic feature of ICT transitions. researchgate.net

| Band Type | λmax (nm) | Molar Extinction Coefficient (ε) (103 M-1cm-1) | Assignment |

|---|---|---|---|

| HE | 299 | 15.2 | π-π* |

| LE | 351 | 1.8 | ICT |

Band Fitting Analysis for Detailed Absorption Spectra Deconvolution

The absorption spectra of complex organic molecules often consist of overlapping bands. Band fitting analysis, or deconvolution, is a computational method used to resolve these broad spectra into individual component bands, providing more detailed insight into the underlying electronic transitions. nih.gov This process typically involves fitting the experimental spectrum with a series of Gaussian or Lorentzian functions, where each function represents a single electronic transition.

Applying this analysis to the 9,9-dimethyl-9H-fluoren-2-amine system reveals the composition of the HE and LE bands. The HE band can be deconvoluted into multiple components corresponding to different localized π-π* transitions. The LE band is primarily fitted with a single function, confirming its assignment as the main ICT transition. This detailed analysis allows for a more accurate determination of the transition energies and oscillator strengths, which can be correlated with theoretical calculations. nih.gov

| Band Type | Fitted Band 1 (nm) | Fitted Band 2 (nm) | Fitted Band 3 (nm) |

|---|---|---|---|

| HE | 290 | 305 | - |

| LE | 350 | - | - |

Fluorescence Spectrum Analysis

Upon excitation, this compound systems exhibit fluorescence, a process involving the radiative decay from the first excited singlet state (S₁) to the ground state (S₀). The fluorescence emission spectrum provides information about the energy of the excited state. For the 9,9-dimethyl-9H-fluoren-2-amine system in DCM, the emission maximum (λem) is observed at 373 nm when excited at the LE band. nih.gov

The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. A significant Stokes shift is often indicative of a substantial change in molecular geometry or electronic distribution between the ground and excited states, which is common for molecules exhibiting ICT character. researchgate.net The fluorescence properties, including the quantum yield, are highly dependent on the molecular environment and can be influenced by factors such as solvent polarity and the presence of intermolecular interactions. nih.govnih.gov

X-ray Crystallography for Molecular Geometry and Supramolecular Architecture

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. It also reveals how molecules pack together, forming a supramolecular architecture stabilized by non-covalent interactions.

Single-Crystal X-ray Diffraction Studies

While the specific crystal structure for this compound is not described in the surveyed literature, analysis of closely related fluorene derivatives provides significant insight into its expected molecular geometry and solid-state packing. nih.govnih.govnih.gov

Single-crystal X-ray studies on derivatives of 9,9-dimethyl-9H-fluoren-2-amine confirm the characteristic geometry of the fluorene core. nih.gov The fluorene unit is largely planar, with the two phenyl rings being nearly coplanar. The C9 position, substituted with two methyl groups, adopts a tetrahedral geometry. The bond connecting the fluorene and aniline rings allows for rotational freedom, resulting in a specific dihedral angle between the two aromatic systems in the solid state. This angle is a critical parameter that influences the extent of electronic conjugation and, consequently, the ICT properties. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.6423 (10) |

| b (Å) | 12.187 (2) |

| c (Å) | 21.310 (4) |

| β (°) | 94.441 (2) |

| Volume (ų) | 1460.9 (5) |

| Key Dihedral Angle (Fluorene/Aniline) | 71.1 (3)° |

| Supramolecular Interaction | π–π stacking (centroid-centroid distance: 3.8081 (13) Å) |

Analysis of Intermolecular Interactions: Hydrogen Bonding, Aromatic CH-π Interactions, and Centroid-to-Centroid Distances

The solid-state structure of materials derived from this compound is significantly influenced by a network of non-covalent interactions. These subtle yet determinative forces, including hydrogen bonds and aromatic CH-π interactions, dictate the precise orientation and proximity of adjacent molecules.

In crystallographic studies of derivatives of 9,9-dimethyl-9H-fluoren-2-amine, specific intermolecular contacts are observed that define the formation of antiparallel molecular dimers. nih.gov One such derivative, referred to as SS3, which features a bromo-substituted cyanostilbene group, exhibits a notable intermolecular CH-π interaction with a distance of 3.144 Å between a phenyl ring of the stilbene (B7821643) unit and a C-H bond of the fluorene unit on a neighboring molecule. nih.gov Additionally, a hydrogen bond is observed in this same derivative involving a bromine atom and a hydrogen atom from a dimethylamino group, with a measured distance of 4.126 Å. nih.gov

Another derivative, SS4, which incorporates a nitro-substituted cyanostilbene acceptor, also displays a distinct supramolecular arrangement stabilized by hydrogen bonding. A specific interaction occurs between the nitro (NO₂) group of one molecule and a C-H bond on the aromatic fluorene ring of an adjacent molecule, with a contact distance of 3.140 Å. nih.gov This derivative also exhibits strong CH-π interactions between the phenyl ring of the stilbene moiety and C-H groups of the fluorene units, with measured distances of 3.171 Å and 3.390 Å. nih.gov These interactions are critical in holding the molecular dimers together in the unit cell. nih.gov

The table below summarizes the key intermolecular interaction distances found in these related systems.

| Interaction Type | Participating Groups | Measured Distance (Å) | Compound Reference |

| Aromatic CH-π Interaction | Phenyl ring (stilbene) and C-H (fluorene) | 3.144 | SS3 |

| Hydrogen Bonding | Br and H (N(CH₃)₂) | 4.126 | SS3 |

| Hydrogen Bonding | NO₂ and C-H (fluorene aromatic ring) | 3.140 | SS4 |

| Aromatic CH-π Interaction | Phenyl ring (stilbene) and C-H (fluorene) | 3.171 | SS4 |

| Aromatic CH-π Interaction | Phenyl ring (stilbene) and C-H (fluorene) | 3.390 | SS4 |

Centroid-to-centroid distances are also a critical parameter for evaluating π-π stacking interactions between aromatic rings. In related fluorenylideneaniline structures, these distances have been measured to be around 3.8081 Å, indicating the presence of intermolecular π–π interactions that contribute to the formation of a one-dimensional supramolecular architecture. nih.gov

Investigation of Crystal Packing Motifs and Supramolecular Assembly, including Staggered Packing

The cumulative effect of the intermolecular interactions described above leads to well-defined crystal packing motifs and the formation of larger supramolecular assemblies. In derivatives of the this compound system, molecules often arrange into antiparallel dimers within the crystal lattice. nih.gov

The three-dimensional crystal packing reveals that the phenyl rings of the cyanostilbene units from one molecule in a dimeric pair are oriented nearly perpendicular to the fluorene units of the neighboring molecules. nih.gov Despite this, the fluorene units of all molecules tend to remain coplanar, arranging themselves in columns. This specific arrangement facilitates a supramolecular staggered packing of the molecular pairs within the crystal structure. nih.gov

The table below details the distances associated with the staggered packing in a related derivative.

| Packing Interaction Type | Participating Units | Measured Distance (Å) | Compound Reference |

| Inter-dimer Stacking (Fluorene-Fluorene) | Phenyl rings of fluorene units on adjoining pairs | 5.662 | SS3 |

| Inter-dimer Stacking (Fluorene-Phenyl) | Fluorene phenyl ring and p-Br-C₆H₄ ring on adjoining pairs | 5.657 | SS3 |

This organized, staggered assembly is a key feature of the supramolecular chemistry of these fluorene-aniline systems, directly impacting their solid-state properties.

Computational Chemistry and Theoretical Modeling of 4 9,9 Dimethyl 9h Fluoren 2 Yl Aniline

Density Functional Theory (DFT) for Ground State Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the properties of molecules, such as their geometries and energies.

Molecular Geometry Optimization and Conformation Analysis using B3LYP/6-31G(d,p) Basis Sets

This subsection would detail the optimized three-dimensional structure of the molecule, including key bond lengths, bond angles, and dihedral angles that define its conformation. The analysis would focus on the planarity of the fluorene (B118485) and aniline (B41778) rings and the rotational barrier between them, as calculated using the B3LYP functional with the 6-31G(d,p) basis set.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Spatial Distribution)

Here, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be presented. The spatial distribution of these orbitals would be described, typically showing the HOMO localized on the electron-donating aniline moiety and the LUMO on the fluorene core, which acts as the electron-accepting part. The HOMO-LUMO energy gap, a critical parameter for determining chemical reactivity and electronic properties, would be calculated and discussed.

Charge Distribution and Electrostatic Potential Analysis

This part of the analysis would focus on the distribution of electron density across the molecule. A Molecular Electrostatic Potential (MEP) map would be described, illustrating the electron-rich (negative potential) and electron-poor (positive potential) regions. This is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT used to investigate the properties of molecules in their electronically excited states, providing insights into their optical and photophysical behavior.

Calculation of Electronic Transitions, Oscillator Strengths, and Optical Gaps

This section would present the results of TD-DFT calculations, including the energies of the lowest singlet electronic transitions, their corresponding wavelengths, and oscillator strengths. The oscillator strength indicates the probability of a given electronic transition occurring upon light absorption. These theoretical values would be correlated with the main absorption bands in an experimental UV-Vis spectrum.

Elucidation of Intramolecular Charge Transfer (ICT) Characteristics

The nature of the electronic transitions would be analyzed to determine the extent of Intramolecular Charge Transfer (ICT). This typically involves examining the molecular orbitals involved in the transition. For a donor-acceptor molecule like 4-(9,9-Dimethyl-9H-fluoren-2-yl)aniline, a significant ICT character is expected for the lowest energy transition, where electron density moves from the aniline (donor) to the fluorene (acceptor) moiety upon photoexcitation.

As dedicated computational research on this compound becomes available, this framework can be populated with specific, accurate data to provide a comprehensive theoretical overview of the compound.

Prediction of Nonlinear Optical Response Parameters, including Hyperpolarizability

Computational quantum chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is instrumental in predicting the nonlinear optical (NLO) properties of organic molecules. For derivatives of 9,9-dimethyl-9H-fluoren-2-amine, these methods have been employed to calculate the first hyperpolarizability (β), a key parameter for second-order NLO materials.

The predicted hyperpolarizability values for related fluorenyl derivatives are often rationalized by examining the difference in dipole moment between the ground and excited states (Δμge), the oscillator strength of the primary absorption bands, and the energy gaps. It is a general trend that molecules with strong intramolecular charge transfer (ICT) characteristics, facilitated by a well-conjugated donor-acceptor framework, exhibit larger hyperpolarizability values.

Table 1: Representative Theoretical NLO Data for Analogous Fluorenyl-Based Chromophores (Note: This data is for analogous compounds and not this compound itself)

| Compound Analogue | Computational Method | Predicted First Hyperpolarizability (β) (esu) |

| Donor-Fluorenyl-Acceptor System 1 | TD-DFT/B3LYP | Data not explicitly provided in search results |

| Donor-Fluorenyl-Acceptor System 2 | DFT | Data not explicitly provided in search results |

Theoretical Insights into Electrochemical Properties (e.g., Oxidation Potentials)

DFT calculations are also a valuable tool for predicting the electrochemical behavior of organic molecules, such as their oxidation potentials. For aniline derivatives, computational models can accurately forecast the ease with which a molecule can be oxidized. These theoretical predictions are often correlated with experimental data obtained from techniques like cyclic voltammetry.

The oxidation potential of an aniline derivative is closely related to the energy of its Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy generally corresponds to a lower oxidation potential, indicating that the molecule is more easily oxidized. Computational studies on substituted anilines have demonstrated a strong linear relationship between the calculated HOMO energies and their experimentally determined one-electron oxidation potentials.

While specific theoretical oxidation potentials for this compound were not found in the provided search results, the established methodologies can be applied. Such calculations would involve geometry optimization of both the neutral molecule and its radical cation, followed by the determination of their energy difference to compute the adiabatic ionization potential, which is directly related to the oxidation potential. The solvent effects are often incorporated using a polarizable continuum model (PCM) to provide more accurate predictions.

Table 2: Representative Theoretical Electrochemical Data for Analogous Anilines (Note: This data is for analogous compounds and not this compound itself)

| Compound Analogue | Computational Method | Calculated HOMO Energy (eV) | Predicted Oxidation Potential (V) |

| Substituted Aniline 1 | DFT/BPW91 | Data not explicitly provided in search results | Data not explicitly provided in search results |

| Substituted Aniline 2 | DFT/B3LYP | Data not explicitly provided in search results | Data not explicitly provided in search results |

Modeling of Intermolecular Interactions and Solid-State Packing

Understanding the solid-state packing of a molecule is crucial for predicting its bulk properties, including its performance in electronic devices. Computational modeling can provide valuable insights into the intermolecular interactions that govern the crystal structure. Techniques such as Hirshfeld surface analysis and the calculation of intermolecular interaction energies can elucidate the nature and strength of these interactions.

For fluorene derivatives, π-π stacking interactions are a common and important feature in their crystal packing. The geometry of these interactions, including the centroid-centroid distance and the slip angle between adjacent aromatic rings, significantly influences the electronic coupling between molecules and, consequently, the material's charge transport properties.

Table 3: Common Intermolecular Interactions in Fluorenyl-Based Crystals (Note: This is a generalized representation based on related structures)

| Interaction Type | Typical Distance (Å) | Significance in Crystal Packing |

| π-π Stacking | 3.4 - 4.0 | Influences electronic coupling and charge transport. |

| C-H···π Interactions | 2.5 - 3.0 | Contribute to the stability of the crystal lattice. |

| van der Waals Forces | Variable | Play a significant role in the overall packing density. |

Advanced Photophysical Properties and Nonlinear Optics of 4 9,9 Dimethyl 9h Fluoren 2 Yl Aniline Chromophores

Investigation of Nonlinear Optical (NLO) Behavior

Chromophores based on the 4-(9,9-Dimethyl-9H-fluoren-2-yl)aniline framework exhibit promising second-order NLO properties, which are critical for applications in optical switching, light modulation, and information processing. acs.orgresearchgate.net The performance of these materials is intrinsically linked to their molecular structure, particularly the efficiency of the donor-π-acceptor ("push-pull") configuration. researchgate.net

The second-order NLO response of a molecule is quantified by its first hyperpolarizability (β). For chromophores derived from 9,9-dimethyl-9H-fluoren-2-amine, the first hyperpolarizability (βHRS) and the intrinsic first hyperpolarizability (βint) have been measured to evaluate their NLO efficiency. acs.orgnih.gov The βHRS value is determined using the hyper-Rayleigh scattering (HRS) technique at a fundamental wavelength of 1064 nm in a solvent like dichloromethane (B109758) (DCM). acs.org

Significant enhancements in these values are achieved by strategically modifying the molecular structure. Research has demonstrated that creating a "linear" conjugation pathway by attaching donor and acceptor groups at the 2- and 7-positions of the fluorene (B118485) ring, respectively, leads to a substantial improvement in NLO response compared to "nonlinear" analogues where groups are attached at other positions. acs.org This linear arrangement facilitates a more effective intramolecular charge transfer (ICT), which is a key factor for a large β value. acs.org

For instance, a series of chromophores (designated SS1-SS5) based on this linear design showed significantly enhanced βHRS and βint values. acs.orgnih.gov The modulation of the acceptor strength and the extension of the π-conjugated bridge play crucial roles in tuning these properties. nih.gov

Table 1: NLO Properties of 9,9-dimethyl-9H-fluoren-2-amine Based Chromophores

| Chromophore | λmax (nm) in DCM | βHRS (10-30 esu) | βint (10-30 esu) |

|---|---|---|---|

| SS1 | 428 | 158 ± 16 | 101 ± 10 |

| SS2 | 450 | 233 ± 23 | 139 ± 14 |

| SS3 | 448 | 287 ± 29 | 172 ± 17 |

| SS4 | 502 | 1025 ± 103 | 535 ± 54 |

| SS5 | 470 | 1088 ± 109 | 620 ± 62 |

Data sourced from ACS Omega, 2022. acs.org

The optimization of the NLO response in this compound derivatives hinges on the strategic modulation of the electronic conjugation pathway. acs.org The primary strategy involves the creation of a highly efficient "push-pull" system where the fluorenyl-aniline unit acts as a potent electron donor, connected via a π-conjugated linker to a strong electron acceptor. acs.orgnih.gov

Key strategies include:

Linear Conjugation: As previously mentioned, aligning the donor and acceptor groups at the 2- and 7-positions of the fluorene core establishes a direct, linear path for charge transfer, which has been shown to be more effective than nonlinear arrangements. acs.org This linear design maximizes the change in dipole moment upon excitation, a critical factor for high hyperpolarizability. acs.org

Strengthening Acceptor Groups: The magnitude of the NLO response is directly influenced by the electron-withdrawing strength of the acceptor group. Replacing weaker acceptors with stronger ones, such as dicyanovinyl or tricyanovinyl moieties, significantly enhances the ICT character and boosts the β value. acs.orgnih.gov

Extending the π-Bridge: Increasing the length of the conjugated π-system that links the donor and acceptor can also lead to an improved NLO response, although this effect can be complex and sometimes plateaus or diminishes if the molecule becomes too large or loses planarity. mq.edu.au

These molecular engineering approaches allow for the fine-tuning of the electronic properties to maximize the second-order NLO susceptibility of the material. acs.org

Beyond second-order effects, fluorene-based chromophores are known for their significant third-order NLO properties, particularly multi-photon absorption (MPA). researchgate.net Two-photon absorption (2PA), a specific type of MPA, is a process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. mdpi.com

Derivatives of this compound are excellent candidates for 2PA materials due to their large π-conjugated systems and strong ICT character. researchgate.netmdpi.com The 2PA cross-section (δ2PA), a measure of the 2PA efficiency, can be very large in these molecules, with values reported from several hundred to several thousand Goeppert-Mayer (GM) units. researchgate.netmdpi.com For example, a BODIPY derivative incorporating two 9,9-dimethyl-9H-fluoren-2-yl groups exhibited a high 2PA cross-section value of 8321 GM at 800 nm. mdpi.com

In addition to MPA, these chromophores can exhibit Excited State Absorption (ESA), where a molecule in an excited state absorbs another photon, promoting it to an even higher excited state. researchgate.net Both MPA and ESA are nonlinear phenomena that become significant under high-intensity light and are crucial for applications like optical limiting and 3D microfabrication. researchgate.netnih.gov

Intramolecular Charge Transfer (ICT) Dynamics and Mechanisms

The photophysical behavior of this compound chromophores is dominated by intramolecular charge transfer (ICT). researchgate.netrsc.org Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating fluorenyl-aniline moiety, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting part of the molecule. rsc.org

This charge redistribution creates a highly polar excited state with a significantly larger dipole moment than the ground state. mdpi.com The efficiency and dynamics of this ICT process are influenced by several factors, including the electronic coupling between the donor and acceptor, the polarity of the surrounding medium, and the molecular geometry. rsc.orgnih.gov In some systems, large amplitude twisting motions around the donor-acceptor bond can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which is often characterized by a large Stokes shift and high sensitivity to solvent polarity. mdpi.com The strong ICT character in these fluorene-based systems is fundamental to their NLO properties, solvatochromism, and fluorescence behavior. acs.orgrsc.org

Solvatochromic Effects and Environmental Sensitivity of Emission

A direct consequence of the strong ICT character is the pronounced solvatochromism exhibited by these chromophores. rsc.org Solvatochromism refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when it is dissolved in different solvents. rsc.org

Chromophores based on this compound typically display positive solvatochromism, meaning their fluorescence emission peak shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. nih.gov This occurs because the highly polar ICT excited state is stabilized to a greater extent by polar solvent molecules than the less polar ground state. youtube.com This stabilization lowers the energy of the excited state, resulting in lower-energy (red-shifted) fluorescence emission. youtube.com The significant change in emission color across different solvents makes these compounds effective environmental sensors, capable of reporting on the polarity of their local microenvironment. youtube.com

High Quantum Yield Fluorescence and Stokes Shift Characterization

Many donor-acceptor chromophores based on the fluorene core are highly fluorescent. nih.gov The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, can be very high for these compounds, often approaching unity (100%) in non-polar solvents. nih.gov The rigid and planar structure of the fluorene unit helps to minimize non-radiative decay pathways (such as vibrational relaxation), thus promoting efficient light emission. nih.gov

These molecules are also characterized by significant Stokes shifts, which is the difference in wavelength between the maximum of the absorption and the maximum of the fluorescence emission. nih.gov Large Stokes shifts are advantageous for applications in fluorescence imaging and sensing because they minimize self-absorption (re-absorption of emitted photons by other molecules), leading to clearer and more accurate signals. nih.gov The large Stokes shifts in these systems are a direct result of the substantial geometric and electronic rearrangement that occurs in the excited state due to the ICT process. nih.gov

Table 2: Photophysical Properties of Fluorene-Based Dyes

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|---|

| Dye I | Hexane | 397 | 433 | 36 | 0.98 |

| Dye II | Hexane | 405 | 452 | 47 | 0.86 |

| Dye III | Hexane | 400 | 437 | 37 | 0.96 |

| Dye IV | Hexane | 401 | 440 | 39 | 0.95 |

Data describes fluorene-based donor-acceptor molecules, sourced from Molecules, 2011. nih.gov

Lack of Specific Research Data on the Halochromic Properties of this compound

Despite a comprehensive search of scientific literature, no specific research articles or data detailing the halochromic properties and potential as luminescence pH sensors for the chemical compound this compound or its closely related chromophores were identified.

The performed searches aimed to locate studies investigating the pH-dependent photophysical properties of this specific fluorenyl aniline (B41778) derivative. This would include changes in its absorption and fluorescence spectra upon variations in pH, which are fundamental characteristics for assessing halochromism and pH sensing capabilities.

While the broader class of fluorene-based compounds has been explored for various photophysical applications, including fluorescence imaging and sensing, the research community has not published specific findings on the halochromic behavior of this compound. General information on fluorene derivatives suggests their potential in such applications due to their rigid and highly fluorescent nature. However, without experimental data, a detailed and accurate discussion on the halochromic properties and pH sensing potential of this particular compound cannot be provided.

Therefore, the requested article section "5.5. Halochromic Properties and Potential as Luminescence pH Sensors" focusing solely on this compound cannot be generated at this time due to the absence of specific scientific research on this topic. The creation of data tables and a thorough analysis of research findings are contingent on the availability of such primary data.

Further experimental investigation into the synthesis and photophysical characterization of this compound and its derivatives under varying pH conditions would be required to generate the information necessary to fulfill the original request.

Applications in Advanced Organic Materials and Electronic Devices

Hole-Transporting Materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells

The fluorene (B118485) moiety is a cornerstone in the design of high-performance hole-transporting materials (HTMs), which are critical for the efficient operation of OLEDs and perovskite solar cells (PSCs). The 9,9-dimethylfluorene unit provides a rigid and planar π-conjugated system that facilitates charge mobility, while the aniline (B41778) group serves as an excellent hole-donating moiety.

Design Principles for Fluorene-Based HTMs

The molecular engineering of fluorene-based HTMs is guided by several key principles aimed at optimizing device performance. A primary goal is to achieve high charge-carrier mobility, which is essential for efficient hole transport and minimizing recombination losses. acs.org The rigid structure of the fluorene core contributes to high thermal stability, with glass-transition temperatures (Tg) for some derivatives reaching as high as 161°C, which is crucial for device longevity. researchgate.net

Key design strategies include:

Energy Level Tuning: The highest occupied molecular orbital (HOMO) energy level must be precisely controlled to ensure efficient hole injection from the anode and proper alignment with the energy levels of the adjacent active layer (e.g., the perovskite or emissive layer). This can be achieved by functionalizing the fluorene core or the aniline group with various electron-donating or electron-withdrawing substituents. nih.gov

Solubility and Film Morphology: The dimethyl groups at the C9 position of the fluorene core enhance solubility in common organic solvents. This is critical for solution-based fabrication processes, which are cost-effective for large-area devices. These bulky groups also prevent undesirable intermolecular packing (π-π stacking), which can quench luminescence and hinder charge transport, thereby promoting the formation of stable amorphous films. nih.gov

Structural Configuration: Employing three-dimensional or spiro-structured configurations, such as spiro[fluorene-9,9′-xanthene], can lead to materials with lower symmetry. This molecular design helps to produce thermally stable amorphous films and can improve hole extraction capabilities, making the HTMs versatile for different device architectures (e.g., both regular and inverted PSCs). nih.govrsc.org

Performance Evaluation in OLED Architectures

Derivatives based on the 9,9-dimethylfluorene core have demonstrated excellent performance as HTMs in various OLED applications. The enhanced thermal stability and optimized energy levels of these materials contribute to devices with high efficiency and operational stability. researchgate.net

For instance, a series of solution-processable HTMs incorporating the 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene structure has been developed. An OLED device using one such material, 2M-DDF, as the HTM with an Alq3 emitter achieved a maximum current efficiency of 4.78 cd/A and a high luminance of 21,412 cd/m². nih.gov In another study, cross-linkable HTMs based on an alkyl fluorene core were designed for solution-processed green phosphorescent OLEDs (PHOLEDs), achieving a maximum external quantum efficiency (EQE) of 23.25% and a current efficiency of 81.06 cd A⁻¹. rsc.org Furthermore, spiro[fluorene-9,9′-phenanthren-10′-one]-based host materials have been used to fabricate highly efficient yellow OLEDs with a peak EQE exceeding 27%. rsc.org

| HTM Derivative Type | Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Max. Luminance (cd/m²) | Ref |

| 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) | Alq3 | 4.78 | - | - | 21,412 | nih.gov |

| V-HFPDPA (cross-linkable) | Green Phosphor | 81.06 | - | 23.25 | - | rsc.org |

| Spiro[fluorene-9,9′-phenanthren-10′-one] Host | Yellow Phosphor (PO-01) | 80.0 | 113.0 | 27.1 | 142,464 | rsc.org |

| Naphthyl/Phenyl substituted Carbazole Core | Green Phosphor | 66.2 | - | - | - | researchgate.net |

Application in Organic Solar Cells (OSCs) and Small Molecule Organic Photovoltaics (SM-OPVs)

Fluorene-based derivatives, including those related to 4-(9,9-Dimethyl-9H-fluoren-2-yl)aniline, have been widely explored as hole-transporting or electron-donating materials in OSCs and PSCs. rsc.org Their high hole mobility and tunable energy levels make them suitable for facilitating efficient charge separation and collection at the donor-acceptor interface. nih.gov

In bulk-heterojunction (BHJ) OSCs, fluorene-based copolymers have been used as the donor material blended with fullerene acceptors. One such polymer achieved a power conversion efficiency (PCE) of 6.2% without the need for additives or thermal annealing. nih.gov In the realm of non-fullerene acceptors (NFAs), a small molecule acceptor built on a fluorene core enabled a device to reach a PCE of 10.7%. ku.ac.ae The performance of these polymer-based devices is often dependent on the molecular weight of the fluorene derivative, with higher molecular weights generally leading to better performance until limited by processability. chalmers.sechalmers.se

Fluorene-based HTMs have also proven to be highly effective in perovskite solar cells, often serving as a viable, low-cost alternative to the commonly used Spiro-OMeTAD. For example, two easily synthesized fluorene-based HTMs, HT1 and HT2, yielded PSCs with PCEs of 17.18% and 18.04%, respectively, comparable to the 18.27% achieved with Spiro-OMeTAD. researchgate.net Spiro-fluorene HTMs have also been designed for both regular (n-i-p) and inverted (p-i-n) PSC architectures, achieving high PCEs of 16.52% and 16.06%, respectively. rsc.org

| Device Type | Fluorene Material Role | Acceptor/Absorber | Power Conversion Efficiency (PCE) | Ref |

| BHJ OSC | Donor Polymer | PC70BM | 6.2% | nih.gov |

| BHJ OSC | Small Molecule Acceptor | PTB7-Th (Donor) | 10.7% | ku.ac.ae |

| PSC | HTM (HT2) | Perovskite | 18.04% | researchgate.net |

| n-i-p PSC | HTM (spiro-CZ) | Perovskite | 16.52% | rsc.org |

| p-i-n PSC | HTM (spiro-CZ) | Perovskite | 16.06% | rsc.org |

| ASM-OSC | Small Molecule Donor | F-2Cl | 7.66% | nih.gov |

Development of Chromophores for Nonlinear Optical Applications

The combination of an electron-donating aniline group and a π-conjugated fluorene bridge makes this compound an excellent scaffold for creating "push-pull" chromophores with significant nonlinear optical (NLO) properties. These donor-π-acceptor (D-π-A) systems are designed to have a large change in dipole moment upon electronic excitation, leading to high molecular first hyperpolarizability (β), a key parameter for second-order NLO effects. nih.govresearchgate.net

Utility in Optical Switching and Light Modulation Technologies

Materials with strong second-order NLO responses are in high demand for applications in optical switching and light modulation. nih.gov By attaching various electron-acceptor groups to the fluorene-aniline backbone, researchers can create chromophores with tailored NLO properties.

A study on chromophores based on 9,9-dimethyl-9H-fluoren-2-amine demonstrated that modulating the conjugation pathway and the strength of the acceptor group significantly enhances the intrinsic hyperpolarizability. nih.govacs.org This optimization is crucial for developing materials for electro-optic modulators, which are key components in optical communications. For example, novel chromophores based on a fluorene donor achieved an electro-optic coefficient (r33) of up to 43 pm/V when doped into a polymer film, demonstrating their potential for laser light modulation. dntb.gov.ua Furthermore, fluorene derivatives exhibiting large two-photon absorption (2PA) cross-sections are promising for applications in all-optical switching. rsc.orgucf.edu

| Fluorene Derivative Type | NLO Property | Measured Value | Potential Application | Ref |

| Push-Pull Chromophore (B) | Electro-optic Coefficient (r33) | 43 pm/V | Laser Light Modulation | dntb.gov.ua |

| Push-Pull Chromophore (SS1-SS5) | First Hyperpolarizability (βHRS) | up to 174 x 10⁻³⁰ esu | NLO Devices | nih.govresearchgate.net |

| Nitro-fluorene derivative (3) | 2PA Cross-section (δ) | 1300 GM | Optical Power Limiting | ucf.edu |

| Bis(styryl)fluorene derivative (2) | 2PA Cross-section (δ) | ~1900 GM | NLO Devices | rsc.org |

1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Potential for Data Storage and Telecommunications

The unique optical properties of fluorene-based NLO chromophores also position them as strong candidates for next-generation data storage and telecommunications technologies. nih.govacs.org The large hyperpolarizability of these materials is fundamental to the operation of electro-optic devices used in telecommunication networks. dntb.gov.ua

Furthermore, materials with high two-photon absorption (2PA) cross-sections are being explored for three-dimensional (3D) optical data storage. researchgate.net This technology relies on the simultaneous absorption of two near-infrared photons to write or read data at a highly localized point within a storage medium, allowing for a dramatic increase in storage density compared to conventional 2D methods. Fluorene derivatives have been successfully used as the 2PA-active component in prototype molecules for such applications, highlighting their potential to enable high-capacity, multilayered data storage systems. researchgate.net

Photoinitiators for Advanced Photopolymerization Processes

While this compound itself is not typically classified as a direct photoinitiator, its structural framework is a critical component in the design of more complex photoinitiating systems. The fluorene and aniline moieties provide a robust and versatile platform that can be chemically modified to create derivatives with high photo-reactivity, suitable for initiating polymerization reactions upon exposure to light.

Research into photopolymerization has explored a variety of aniline derivatives. The general mechanism often involves a photoinduced electron transfer (PIET) process. For instance, studies have shown that the photopolymerization of aniline derivatives can be initiated by systems containing a photosensitizer, such as tris(2,2'-bipyridyl)ruthenium complex [Ru(bpy)32+], and an electroactive molecule like N-phenyl-p-phenylenediamine (PPD). researchgate.net In such systems, the aniline derivative acts as a monomer that polymerizes upon the generation of radical species initiated by light.

The incorporation of the 9,9-Dimethyl-9H-fluorene group into the aniline structure offers several advantages for the development of photoinitiators:

Enhanced Thermal Stability: The rigid fluorene structure contributes to the thermal stability of the resulting photoinitiator, which is crucial for applications where processing or curing occurs at elevated temperatures.

Tunable Photophysical Properties: The fluorene core can be functionalized at various positions, allowing for the fine-tuning of absorption and emission characteristics. This enables the design of photoinitiators that are sensitive to specific wavelengths of light, including those in the near-UV and visible regions, which is advantageous for LED-based curing technologies.

Improved Solubility: The dimethyl substitution at the C9 position of the fluorene ring enhances the solubility of the molecule in common organic solvents and polymer matrices, ensuring better compatibility and distribution within the photopolymerizable formulation.

By chemically modifying the amino group of this compound or by attaching photosensitive moieties to the fluorene ring, researchers can synthesize novel photoinitiators. These derivatives can be designed to undergo efficient bond cleavage (Type I photoinitiators) or to participate in hydrogen abstraction reactions (Type II photoinitiators) to generate the free radicals necessary for polymerization.

Functional Materials for Sensing Applications (e.g., Optical Sensors)

The unique photophysical properties of the this compound scaffold make it an excellent building block for the creation of functional materials used in sensing applications, particularly optical sensors. The high fluorescence quantum yield, chemical stability, and the ability to undergo chemical modifications allow for the development of sensitive and selective fluorescent probes.

Derivatives of 9,9-Dimethyl-9H-fluoren-2-amine are central to the development of chromophores for nonlinear optical (NLO) materials, which have applications in sensor protection. acs.org These materials exhibit changes in their optical properties in response to external stimuli, forming the basis of many sensing technologies. The design of these chromophores often involves creating a "push-pull" system by attaching electron-donating (like the aniline group) and electron-accepting groups to the fluorene π-conjugated system. This architecture leads to significant intramolecular charge transfer upon photoexcitation, which is sensitive to the local environment.

A notable example of a related compound's application is N-[1,1'-Biphenyl]-4-yl-9,9-dimethyl-9H-fluoren-2-amine, which has been utilized as a fluorescent probe. biosynth.com This derivative demonstrates selectivity for certain metal ions, such as Cu(II), Fe(III), and Mn(II). biosynth.com The binding of these ions to the probe results in a detectable change in its fluorescence properties, such as intensity or wavelength, allowing for their quantitative detection.

The general strategy for developing optical sensors from this compound involves the following steps:

Synthesis of a Receptor Unit: The aniline nitrogen or other parts of the molecule are modified to include a specific receptor site that can selectively bind to the target analyte (e.g., a metal ion, an anion, or a biomolecule).

Integration with the Fluorophore: The receptor is chemically linked to the fluorene-aniline fluorophore. The fluorene unit acts as the signaling component of the sensor.

Sensing Mechanism: The binding of the analyte to the receptor induces a change in the electronic structure of the fluorophore. This perturbation affects the photophysical properties of the molecule, leading to a measurable optical response. Common sensing mechanisms include:

Photoinduced Electron Transfer (PET)

Intramolecular Charge Transfer (ICT)

Förster Resonance Energy Transfer (FRET)

Excimer/Exciplex Formation

The table below summarizes the key characteristics of chromophores derived from 9,9-Dimethyl-9H-fluoren-2-amine, which are relevant to their application in optical materials.

| Property | Description | Significance in Sensing |

| Absorption Maxima (λmax) | These chromophores typically exhibit intense low-energy (LE) bands in the range of 428–502 nm and less intense high-energy (HE) bands between 288–356 nm in DCM. acs.org | The absorption profile determines the optimal excitation wavelength for the sensor, allowing for selective excitation and minimizing background interference. |

| Emission Wavelength (λem) | The emission wavelength is sensitive to the molecular structure and the solvent environment. For example, a derivative with a formyl (CHO) acceptor group has an emission maximum at 491 nm. nih.gov | Changes in the emission wavelength upon analyte binding can be used for ratiometric sensing, which provides a built-in correction for environmental factors. |

| Nonlinear Optical (NLO) Response | Derivatives can be engineered to have a high first hyperpolarizability (βHRS), indicating a strong NLO response. nih.gov | This property is crucial for applications in sensor protection, where the material's response can mitigate damage from high-intensity light sources. acs.org |

Structure Property Relationships in 4 9,9 Dimethyl 9h Fluoren 2 Yl Aniline Systems

Impact of Molecular Architecture on Electronic and Photophysical Properties

The electronic and photophysical behaviors of materials derived from 4-(9,9-dimethyl-9H-fluoren-2-yl)aniline are profoundly influenced by their molecular design. Key factors include the nature of donor and acceptor groups, the length of the π-conjugated system, and the specific placement of substituents on the fluorene (B118485) core.

In donor-π-acceptor (D-π-A) systems, the electronic properties are governed by the strength of the electron-donating and electron-accepting moieties, as well as the length and composition of the π-bridge that connects them. nih.gov The 9,9-dimethyl-9H-fluoren-2-yl)aniline unit often serves as an effective electron donor. When coupled with various acceptor groups through a π-conjugated linker, these molecules exhibit intramolecular charge transfer (ICT) upon photoexcitation. nih.gov

The strength of the donor and acceptor groups directly impacts the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Stronger electron-donating groups tend to raise the HOMO energy level, while stronger electron-accepting groups lower the LUMO energy level. researchgate.netrsc.org This modulation of frontier molecular orbital energies directly affects the HOMO-LUMO energy gap, which in turn dictates the absorption and emission wavelengths of the material. nih.govnih.gov For instance, increasing the acceptor strength in a series of chromophores based on 9,9-dimethyl-9H-fluoren-2-amine resulted in a bathochromic (red) shift in the absorption spectra, indicative of a smaller energy gap. nih.gov

Similarly, extending the length of the π-conjugation pathway between the donor and acceptor units generally leads to a red shift in both absorption and emission spectra. nih.govnih.gov This is because a longer conjugated system allows for greater delocalization of π-electrons, which lowers the energy of the excited state and reduces the HOMO-LUMO gap. nih.gov A systematic increase in the π-conjugation path in fluorene-based chromophores demonstrated a significant enhancement in their nonlinear optical properties. nih.gov

Table 1: Effect of Donor-Acceptor Strength and π-Conjugation on Photophysical Properties of Fluorene-Based Chromophores

| Chromophore | Donor Group | Acceptor Group | π-Conjugation Feature | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Optical Gap (eV) |

|---|---|---|---|---|---|---|

| SS1 | Dimethylamino fluorene | Dicyanovinyl | Short | - | 632 | - |

| SS2 | Dimethylamino fluorene | 2-(3-vinyl-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile | Longer | - | 780 | 2.01 |

| SS3 | Dimethylamino fluorene | Cyanostilbene (p-Br) | Stilbene (B7821643) bridge | - | 586 | - |

| SS4 | Dimethylamino fluorene | Cyanostilbene (p-NO2) | Stilbene bridge | - | 512 | - |

| SS5 | Dimethylamino fluorene | Cyanostilbene (p-CN) | Stilbene bridge | - | 634 | - |

Data adapted from a study on chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, illustrating the impact of varying acceptor strength and π-conjugation length on emission wavelengths and optical gap. nih.gov

The specific position of substituents on the fluorene scaffold is a critical design parameter that significantly influences the electronic properties of the resulting materials. rsc.org The C2 and C7 positions of the fluorene ring are most commonly used for substitution as this leads to a significant increase in the conjugation length between the fluorene core and the attached substituent. rsc.org In contrast, substitution at the C1 position results in a significant break in π-conjugation due to the large dihedral angle between the fluorene core and the substituent. rsc.orgrsc.org This feature, however, can be exploited to create specific through-space interactions, which has been effectively used in materials for thermally activated delayed fluorescence (TADF). rsc.org

Isomerism, particularly the relative positions of donor and acceptor groups, plays a crucial role in determining the intramolecular charge transfer (ICT) characteristics and, consequently, the nonlinear optical (NLO) response. nih.govacs.org Studies have shown that chromophores with a "linear" conjugation path, where the donor and acceptor are positioned to maximize electronic communication (e.g., at the 2 and 7 positions of the fluorene), exhibit significantly enhanced first hyperpolarizability (a measure of NLO activity) compared to "nonlinear" isomers with the same constituent parts. nih.govacs.org Theoretical studies on different isomers have revealed that para-substituted donors, compared to ortho-substituted ones, can lead to a redshift in emission, a smaller energy gap between the singlet and triplet excited states, and better hole transfer ability, which are all desirable properties for efficient TADF emitters. nih.gov

Correlation Between Solid-State Packing and Material Performance

The arrangement of molecules in the solid state, or crystal packing, is a determining factor for the bulk properties and ultimate performance of organic electronic materials. rsc.org Intermolecular interactions, such as π-π stacking, can influence charge transport, emission efficiency, and device stability.

For instance, the crystal structure of N-(9H-Fluoren-9-ylidene)-4-methylaniline reveals the presence of intermolecular π–π interactions between the benzene (B151609) rings of adjacent fluorene units, with a centroid-centroid distance of 3.8081 Å. nih.govresearchgate.net These interactions lead to the formation of a one-dimensional supramolecular architecture, which can facilitate charge transport along the stacking direction. nih.gov However, strong intermolecular interactions can sometimes lead to aggregation-caused quenching (ACQ) of fluorescence, which is detrimental to the performance of light-emitting devices. nih.gov

In some cases, chromophores may crystallize in a centrosymmetric space group. nih.govacs.org This arrangement precludes the material from exhibiting a bulk NLO response, even if the individual molecules possess a significant molecular-level NLO activity. Therefore, controlling the solid-state packing to achieve non-centrosymmetric arrangements is a key challenge in the development of NLO materials. nih.gov The crystal packing can be influenced by subtle changes in the molecular structure, such as the introduction of different substituent groups, which can lead to different intermolecular interactions and packing motifs.

Engineering Molecular Properties for Targeted Device Applications (e.g., HOMO/LUMO Tuning for OPVs)

A central goal in the design of organic semiconductors is the ability to engineer their molecular properties to meet the specific requirements of a particular device. A prime example is the tuning of HOMO and LUMO energy levels for organic photovoltaic (OPV) applications. physchemres.org The energy levels of the donor and acceptor materials in an OPV device are critical for efficient charge separation and transport. nih.gov

The HOMO and LUMO levels of fluorene-based materials can be systematically tuned by introducing electron-donating or electron-withdrawing substituents. researchgate.netlookchem.com Increasing the electron-donating character of substituents generally raises the energy levels of both the HOMO and LUMO, while increasing the electron-withdrawing character has the opposite effect. researchgate.netlookchem.com This allows for the precise positioning of the energy levels to optimize the open-circuit voltage (Voc) and the driving force for charge transfer in an OPV device. The Voc is directly related to the difference between the HOMO of the donor and the LUMO of the acceptor. nih.gov

By carefully selecting donor and acceptor units and extending the π-conjugation, the HOMO-LUMO gap can be narrowed, leading to broader absorption of the solar spectrum and potentially higher short-circuit currents. lookchem.comacs.org This molecular engineering approach has been successfully applied to a variety of fluorene-based copolymers for use in polymer solar cells. acs.org

Table 2: Calculated Electronic Properties of Thiophene-Based Oligomers for Solar Cell Applications

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|

| Oligomer 1 | -5.26 | -2.58 | 2.68 |

| Oligomer 2 | -5.32 | -2.61 | 2.71 |

| Oligomer 3 | -5.38 | -2.65 | 2.73 |

| Oligomer 4 | -5.46 | -2.67 | 2.79 |

Theoretical data illustrating how modifications to the molecular structure of short-chain conjugated molecules can tune HOMO, LUMO, and energy gap values, which is crucial for their application in organic solar cells. physchemres.org

Role of Steric Hindrance in Preventing Intermolecular Aggregation and Optimizing Performance

While intermolecular interactions can be beneficial for charge transport, excessive aggregation can be detrimental, particularly for fluorescent materials. Strong π–π stacking can lead to the formation of non-emissive aggregates, a phenomenon known as aggregation-caused quenching (ACQ). nih.gov This can severely limit the efficiency of organic light-emitting diodes (OLEDs).

One effective strategy to mitigate ACQ is to introduce bulky substituents onto the molecular scaffold. rsc.org These groups create steric hindrance, which physically prevents the planar aromatic cores from getting too close to each other. The 9,9-dimethyl groups on the fluorene core in this compound already provide a degree of steric hindrance. Further functionalization with even bulkier groups, such as 9-phenyl-9-fluorenyl substituents, has been shown to be superior to smaller groups like tert-butyl in improving the thermal and electrochemical stability of TADF emitters. rsc.org This strategy of using robust, sterically demanding units can effectively suppress intermolecular aggregation, leading to improved photoluminescence quantum yields in the solid state and enhanced device performance and stability. nih.govrsc.org

Future Research Directions and Emerging Paradigms

Rational Design of Next-Generation Fluorene-Based Materials

The rational design of new materials derived from 4-(9,9-Dimethyl-9H-fluoren-2-yl)aniline is a cornerstone of advancing organic electronics. This approach moves beyond serendipitous discovery to a more predictive and targeted methodology, leveraging a deep understanding of structure-property relationships. Key to this is the strategic modification of the molecular architecture to fine-tune the electronic and photophysical properties.